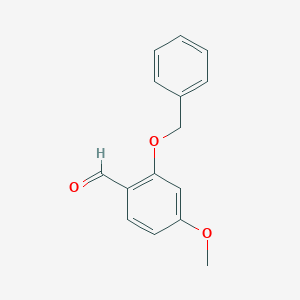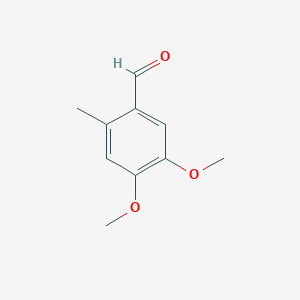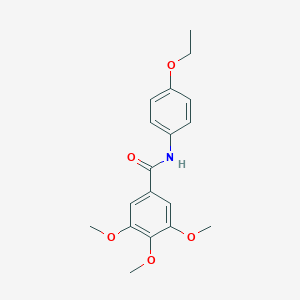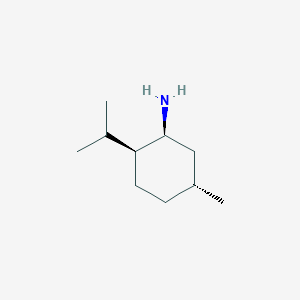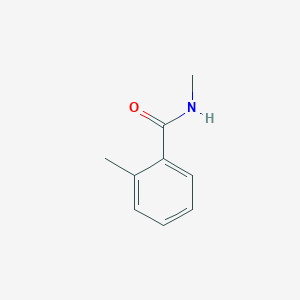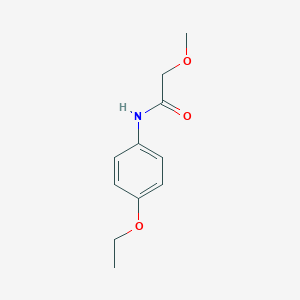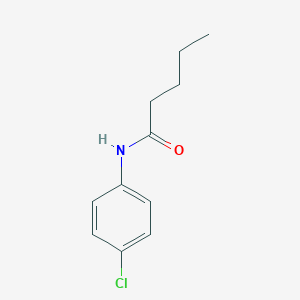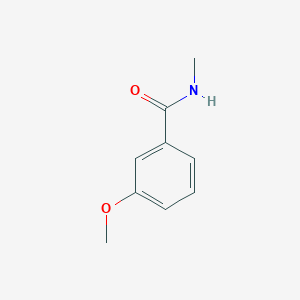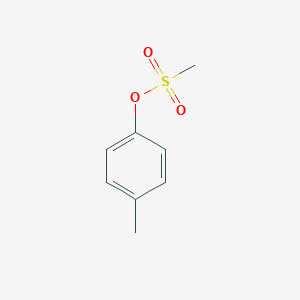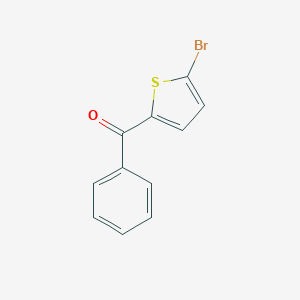
2-ブロモ-5-ベンゾイルチオフェン
概要
説明
2-Bromo-5-benzoylthiophene is an organic compound with the molecular formula C11H7BrOS and a molecular weight of 267.14 . It is a yellow to brown powder .
Synthesis Analysis
The synthesis of 2-Bromo-5-benzoylthiophene involves various methods such as electrophilic, nucleophilic, or radical reactions . The demand for new materials and medicines encourages the search for new methods as well as improvements to existing ones .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-benzoylthiophene has been optimized using various methods . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .Chemical Reactions Analysis
The chemical reactions of 2-Bromo-5-benzoylthiophene involve various processes such as acylation, alkylation, amino acid, aminoalkylation, base-catalysed halogen dance, bromination, chlorination, chloromethylation, electrophilic substitution, formylation, Friedel–Crafts reaction, glyoxylate imine, halogenation, iodination, ionic liquid, Lewis acid, Mannich reaction, McMurry reaction, Meisenheimer complex, nitration, nucleophilic substitution, oxidative nucleophilic substitution of hydrogen, photochromic 1,2-di (thien-3-yl)ethenes, protonation, radical substitution, sulfonation, thiophenium ions, triarylmethane, vicarious nucleophilic substitution of hydrogen, Vilsmeier reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-benzoylthiophene include a melting point of 45-46 °C, a predicted boiling point of 361.7±27.0 °C, and a predicted density of 1.542±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
2-ブロモ-5-ベンゾイルチオフェン:科学研究アプリケーションの包括的な分析
有機合成: 2-ブロモ-5-ベンゾイルチオフェンは、特に様々な化学産業における複雑な分子の構築において基本的なクロスカップリング反応における反応性のために、有機合成に使用されています。
医薬品研究: この化合物の構造は、医薬品研究のための候補であり、その構造は、潜在的な薬効を持つより複雑な分子の合成におけるビルディングブロックとして使用することができます。
材料科学: 材料科学において、2-ブロモ-5-ベンゾイルチオフェンは、芳香族および複素環状の特性による、特定の電子特性または光学特性を持つ新規材料の開発に使用できます。
触媒: 2-ブロモ-5-ベンゾイルチオフェンに存在する臭素原子は、様々な化学反応における触媒として作用し、反応速度を向上させたり、選択性を制御することができます。
高分子化学: この化合物は、高分子化学において、モノマーまたは添加剤として使用し、高分子の特性を変更することができます。例えば、分解に対する耐性を向上させたり、機械的強度を向上させたりすることができます。
エレクトロニクスと半導体: この化合物は、潜在的な電子特性のために、エレクトロニクスと半導体、例えば有機発光ダイオード(OLED)またはその他の電子デバイスにおける用途を検討することができます。
分析化学: 2-ブロモ-5-ベンゾイルチオフェンは、クロマトグラフィーや分光法などの技術を用いて他の物質を特定または定量化するのに役立つ、分析化学における標準物質または試薬として使用できる可能性があります。 .
環境研究: この化合物は、異なる生態系における挙動や生分解性など、環境への影響について研究できる可能性があり、より安全な化学物質の利用に貢献できます。 .
各アプリケーションの詳細については、さらなる研究と実験が必要となります。上記のアプリケーションは、化合物の既知の特性と科学研究における潜在的な用途に基づいています。
Safety and Hazards
特性
IUPAC Name |
(5-bromothiophen-2-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-10-7-6-9(14-10)11(13)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPVOIIUHSEYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305455 | |
| Record name | 2-Bromo-5-benzoylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31161-46-3 | |
| Record name | (5-Bromo-2-thienyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31161-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-thienyl)phenylmethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031161463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31161-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-benzoylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromothiophen-2-yl)-phenylmethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (5-BROMO-2-THIENYL)PHENYLMETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLT759KE1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
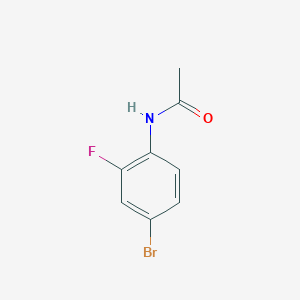

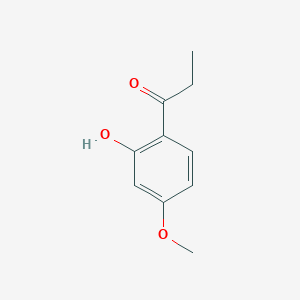
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
